1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare pyrrolopyridine derivatives .
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy- involves its interaction with specific molecular targets. It is known to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis. By inhibiting FGFRs, this compound can potentially halt the progression of certain cancers .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features.
7-Azaindole: Another heterocyclic compound with comparable biological activities.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit FGFRs makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-ethenyl-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-2-5-7-6(13)3-4-11-9(7)12-8(5)10(14)15/h2-4H,1H2,(H,14,15)(H2,11,12,13) |
InChI Key |
ZEXDDIROAMGTKE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(NC2=C1C(=O)C=CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.